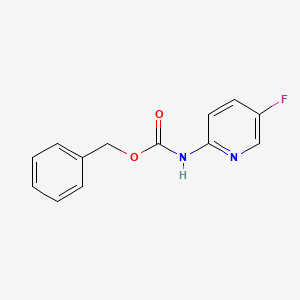

Benzyl (5-fluoropyridin-2-yl)carbamate

説明

Benzyl (5-fluoropyridin-2-yl)carbamate is a fluorinated carbamate derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and a benzyl carbamate group at the 2-position. Carbamates are known for their ability to carbamylate the catalytic serine residue in these enzymes, leading to reversible or pseudo-irreversible inhibition .

特性

CAS番号 |

1260779-42-7 |

|---|---|

分子式 |

C13H11FN2O2 |

分子量 |

246.24 |

IUPAC名 |

benzyl N-(5-fluoropyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H11FN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |

InChIキー |

PBHBLMUGTGSIHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)F |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)F |

製品の起源 |

United States |

類似化合物との比較

Structural Insights :

- Fluorine Positioning : Fluorine at the pyridine 5-position (target compound) may influence π-π stacking or dipole interactions in enzyme active sites, similar to fluorobenzyl groups in .

- Sulfonamide vs. Carbamate Linkers : Sulfonamide-based analogs (e.g., 5k) demonstrate enhanced BChE inhibition due to additional hydrogen-bonding interactions with the enzyme’s peripheral anionic site .

- Heterocyclic Cores : Pyrimidine () and tetrazole-pyridine hybrids () introduce bulkier structures that may affect binding kinetics or selectivity .

Inhibitory Potency Against Cholinesterases

Key Findings :

- Sulfonamide-Carbamates (5k, 5j, 5c) : Exhibit strong BChE inhibition (IC₅₀ = 4.33–8.52 µM) and selectivity indices up to 34, outperforming rivastigmine (IC₅₀ = 38.5 µM for BChE) .

- Isosorbide-Based Carbamates: Demonstrate nanomolar potency (IC₅₀ = 4 nM) due to optimal orientation in the BChE active site and interactions with Trp82 .

- Fluorine Impact : Fluorinated analogs like the target compound may mimic the enhanced selectivity seen in fluorobenzyl derivatives (), though experimental validation is needed.

Structure-Activity Relationships (SAR)

- Benzyl Carbamate Position: Mono-carbamates at the pyridine 2-position (target compound) or isosorbide 2-position () favor BChE selectivity, while di-carbamates show AChE activity .

- Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 5j) improve inhibitory potency by modulating electron density and binding affinity .

- Bulkier Substituents : Tetrazole or pyrimidine moieties () may reduce potency due to steric hindrance but enhance metabolic stability .

Research Findings and Mechanistic Insights

- Molecular Modeling : Docking studies of sulfonamide-carbamates (e.g., 5k) reveal interactions with BChE’s catalytic triad (Ser198, His438, Glu325) and π-π stacking with Trp82 .

- Carbamylation Kinetics : Active derivatives like 5k exhibit slow reactivation of BChE, suggesting prolonged inhibition compared to rivastigmine .

- Toxicity and ADME : Analogs in and show low cytotoxicity and favorable ADME profiles, supporting further preclinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。